
calcium;(2S)-2,3-dihydroxypropanoate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;(2S)-2,3-dihydroxypropanoate;hydrate, also known as calcium glycerate hydrate, is a calcium salt of glyceric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of calcium ions and glycerate ions, which are derived from glyceric acid, a three-carbon molecule with two hydroxyl groups and one carboxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium glycerate hydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then adding calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of calcium glycerate. The product is then crystallized and hydrated to obtain calcium glycerate hydrate.
Industrial Production Methods
In an industrial setting, the production of calcium glycerate hydrate may involve the use of more efficient and scalable processes. One common method is the continuous addition of calcium hydroxide to a solution of glyceric acid under controlled temperature and pH conditions. The resulting product is then filtered, dried, and hydrated to achieve the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium glycerate hydrate undergoes various chemical reactions, including:
Oxidation: The glycerate ion can be oxidized to form tartrate or oxalate ions under specific conditions.
Reduction: Reduction reactions can convert the glycerate ion back to glycerol.
Substitution: The hydroxyl groups in the glycerate ion can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Tartrate or oxalate ions.
Reduction: Glycerol.
Substitution: Various substituted glycerate derivatives.
Applications De Recherche Scientifique
Calcium glycerate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It plays a role in metabolic studies, particularly in the glycolytic pathway where glycerate is an intermediate.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetics.
Mécanisme D'action
The mechanism of action of calcium glycerate hydrate involves the release of calcium ions and glycerate ions in aqueous solutions. Calcium ions play a crucial role in various biological processes, including muscle contraction, nerve transmission, and bone formation. Glycerate ions can participate in metabolic pathways, such as glycolysis, where they are converted to other intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium lactate: Another calcium salt with similar applications in medicine and industry.
Calcium gluconate: Used as a calcium supplement and in medical treatments.
Calcium citrate: Commonly used in dietary supplements for calcium intake.
Uniqueness
Calcium glycerate hydrate is unique due to its specific structure and the presence of glycerate ions, which are intermediates in metabolic pathways. This makes it particularly useful in biochemical and metabolic studies, distinguishing it from other calcium salts that do not participate in these pathways.
Propriétés
Formule moléculaire |
C6H12CaO9 |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
calcium;(2S)-2,3-dihydroxypropanoate;hydrate |
InChI |
InChI=1S/2C3H6O4.Ca.H2O/c2*4-1-2(5)3(6)7;;/h2*2,4-5H,1H2,(H,6,7);;1H2/q;;+2;/p-2/t2*2-;;/m00../s1 |
Clé InChI |
UQXJTHUAVDANMN-NVKWYWNSSA-L |
SMILES isomérique |
C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.[Ca+2] |
SMILES canonique |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





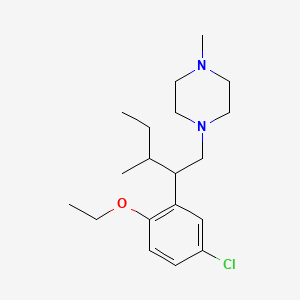
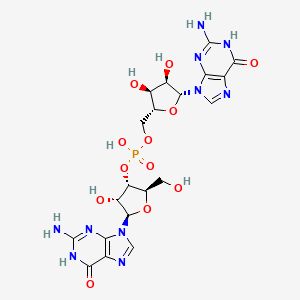
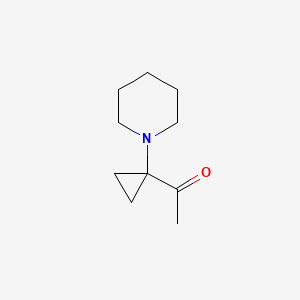
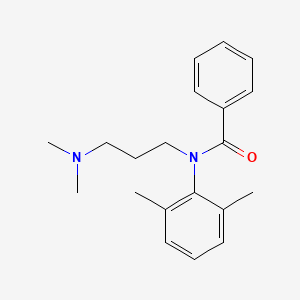
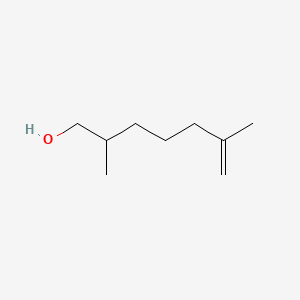
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
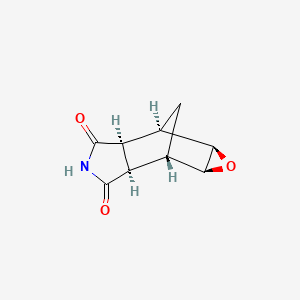
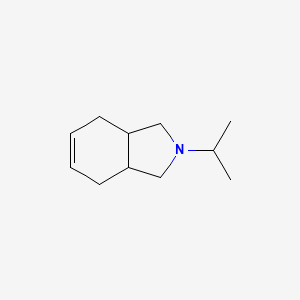

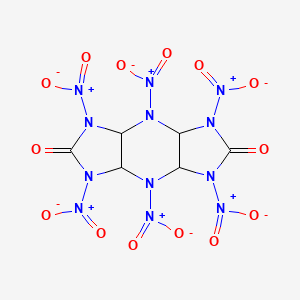
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
